molecular formula C6H3BrClI B1271392 1-Bromo-2-chloro-4-iodobenzene CAS No. 535934-25-9

1-Bromo-2-chloro-4-iodobenzene

Cat. No.: B1271392
CAS No.: 535934-25-9
M. Wt: 317.35 g/mol
InChI Key: GAQKEAQMVDKCAF-UHFFFAOYSA-N
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Description

1-Bromo-2-chloro-4-iodobenzene is an organic compound with the molecular formula C6H3BrClI It is a halogenated benzene derivative, characterized by the presence of bromine, chlorine, and iodine atoms attached to a benzene ring

Safety and Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

As a hydrocarbon derivative, 1-Bromo-2-chloro-4-iodobenzene can be used as an intermediate in organic synthesis . Its reactivity in the Sonogashira coupling reaction suggests potential applications in the synthesis of complex organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-chloro-4-iodobenzene can be synthesized through several methods. One common approach involves the halogenation of aniline derivatives. For instance, starting with 2-chloroaniline, the compound can be synthesized via diazotization followed by a Sandmeyer reaction . Another method involves the use of bromochlorohydantoin as a solvent, which facilitates the bromination and chlorination steps .

Industrial Production Methods: Industrial production of this compound typically involves multi-step synthesis processes that ensure high yield and purity. These methods often employ cost-effective reagents and optimized reaction conditions to enhance efficiency and scalability .

Comparison with Similar Compounds

Comparison: 1-Bromo-2-chloro-4-iodobenzene is unique due to the presence of three different halogen atoms on the benzene ring, which imparts distinct reactivity and versatility in chemical synthesis. In contrast, other bromochlorobenzenes have only two halogen atoms, limiting their reactivity and applications .

Properties

IUPAC Name

1-bromo-2-chloro-4-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClI/c7-5-2-1-4(9)3-6(5)8/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAQKEAQMVDKCAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70373612
Record name 1-bromo-2-chloro-4-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

535934-25-9
Record name 1-bromo-2-chloro-4-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Bromo-2-chloro-4-iodobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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